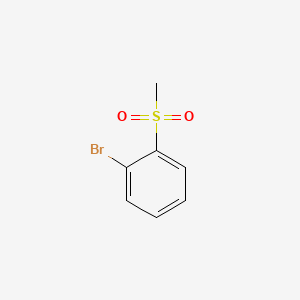
2-Bromophenylmethylsulfon
Übersicht
Beschreibung
2-Bromophenyl methyl sulfone is an organic compound with the molecular formula C7H7BrO2S. It consists of a benzene ring substituted with a bromine atom and a methyl sulfone group. This compound is known for its versatility in organic synthesis and its applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
2-Bromophenyl methyl sulfone has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: It is employed in the development of advanced materials with specific properties.
Biological Studies: It is used in studies related to enzyme inhibition and protein modification.
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known to be used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The mode of action of 2-Bromophenyl methyl sulfone is primarily through its role as a reagent in organic synthesis. In Suzuki-Miyaura cross-coupling reactions, it can act as an electrophile, reacting with organoboron compounds in the presence of a palladium catalyst .
Biochemical Pathways
Its role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the formation of carbon-carbon bonds .
Result of Action
The primary result of the action of 2-Bromophenyl methyl sulfone is the formation of new organic compounds through Suzuki-Miyaura cross-coupling reactions . The specific molecular and cellular effects would depend on the nature of these resulting compounds.
Action Environment
The efficacy and stability of 2-Bromophenyl methyl sulfone can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the presence of a base, and the temperature .
Biochemische Analyse
Biochemical Properties
2-Bromophenyl methyl sulfone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, affecting the overall metabolic processes within the cell .
Cellular Effects
The effects of 2-Bromophenyl methyl sulfone on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell growth and differentiation . Additionally, 2-Bromophenyl methyl sulfone can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, 2-Bromophenyl methyl sulfone exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. For instance, it has been found to inhibit the activity of certain kinases, which play a role in cell cycle regulation . Furthermore, 2-Bromophenyl methyl sulfone can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromophenyl methyl sulfone change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Bromophenyl methyl sulfone remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to 2-Bromophenyl methyl sulfone has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 2-Bromophenyl methyl sulfone vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. For example, in rodent models, low doses of 2-Bromophenyl methyl sulfone have been shown to reduce inflammation, whereas high doses can lead to hepatotoxicity and renal toxicity . Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm .
Metabolic Pathways
2-Bromophenyl methyl sulfone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound undergoes phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted from the body . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, 2-Bromophenyl methyl sulfone is transported and distributed through specific transporters and binding proteins. It has been observed to interact with organic anion transporters, which facilitate its uptake and distribution in various tissues . The localization and accumulation of 2-Bromophenyl methyl sulfone within specific tissues can influence its overall pharmacological effects .
Subcellular Localization
The subcellular localization of 2-Bromophenyl methyl sulfone is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 2-Bromophenyl methyl sulfone has been found to localize in the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding its subcellular localization helps in elucidating its precise mechanism of action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Bromophenyl methyl sulfone can be synthesized through several methods. One common approach involves the reaction of 2-bromobenzene with dimethyl sulfoxide (DMSO) in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds via the formation of a sulfoxide intermediate, which is subsequently oxidized to the sulfone .
Industrial Production Methods: In industrial settings, the synthesis of 2-bromophenyl methyl sulfone often involves the use of palladium-catalyzed coupling reactions. For example, the Suzuki-Miyaura coupling reaction between 2-bromobenzene and a boronic acid derivative can be employed to introduce the methyl sulfone group .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Bromophenyl methyl sulfone undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution (S_NAr): The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) to form 2-hydroxyphenyl methyl sulfone.
Oxidation: The methyl sulfone group can be further oxidized to form sulfonic acids under strong oxidizing conditions.
Reduction: The sulfone group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
2-Hydroxyphenyl methyl sulfone: Formed via nucleophilic substitution.
Sulfonic acids: Formed via oxidation.
Sulfides: Formed via reduction.
Vergleich Mit ähnlichen Verbindungen
2-Bromophenyl methyl sulfoxide: Similar structure but with a sulfoxide group instead of a sulfone.
2-Bromophenyl methyl sulfide: Similar structure but with a sulfide group instead of a sulfone.
4-Bromophenyl methyl sulfone: Similar structure but with the bromine atom at the para position.
Uniqueness: 2-Bromophenyl methyl sulfone is unique due to the combination of the bromine atom and the methyl sulfone group, which imparts distinct reactivity and stability. The presence of the sulfone group makes it more resistant to reduction compared to sulfides and sulfoxides, while the bromine atom allows for versatile substitution reactions.
Eigenschaften
IUPAC Name |
1-bromo-2-methylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPSJRKAZKUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20187569 | |
| Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33951-33-6 | |
| Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033951336 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-bromo-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20187569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromophenyl methyl sulfone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















